1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride
CAS No.: 1052527-10-2
Cat. No.: VC2213665
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol
* For research use only. Not for human or veterinary use.
![1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride - 1052527-10-2](/images/structure/VC2213665.png)
Specification
CAS No. | 1052527-10-2 |
---|---|
Molecular Formula | C12H23ClN2O2 |
Molecular Weight | 262.77 g/mol |
IUPAC Name | 1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H |
Standard InChI Key | PGEDGFZSJWRJRR-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl |
Canonical SMILES | CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
Structural Features
1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride contains a bipiperidine scaffold characterized by two connected piperidine rings with a methyl substituent at the 1'-position and a carboxylic acid group at the 3-position. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form. The molecule features tertiary amine functional groups within its piperidine rings, providing important binding sites for potential biological interactions.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be estimated:
Property | Value/Description |
---|---|
Appearance | Off-white solid |
Molecular Formula | C₁₃H₂₄N₂O₂·HCl (estimated) |
Molecular Weight | ~276.81 g/mol (estimated) |
Solubility | Soluble in water; moderately soluble in alcohols |
LogP | ~2.5-3.0 (estimated) |
pKa | ~4.5 (carboxyl group), ~9.5 (piperidine N) |
Melting Point | 180-220°C (estimated) |
The bipiperidine structure contributes to the compound's basicity, while the carboxylic acid group provides acidic properties, creating an amphoteric molecule with interesting chemical behavior . The hydrochloride salt formation occurs at the basic nitrogen site and significantly alters the compound's physicochemical properties compared to its free base form.
Synthesis Approaches
General Synthetic Routes
The synthesis of 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride likely follows established protocols for similar bipiperidine derivatives. A potential synthetic pathway would involve:
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Formation of the bipiperidine scaffold through coupling reactions
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Regioselective functionalization to introduce the carboxylic acid group at the 3-position
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N-methylation of the 1'-position
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Salt formation using hydrogen chloride
Biological Activity and Pharmacology
Receptor Interactions
The bipiperidine scaffold is recognized for its ability to interact with various neuroreceptors. Based on structural similarities with related compounds, 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride may exhibit affinity for:
Receptor Type | Potential Interaction | Biological Significance |
---|---|---|
Dopamine Receptors | Moderate affinity for D2/D3 subtypes | May influence dopaminergic signaling |
Serotonin Receptors | Possible interactions with 5-HT receptors | Potential effects on mood regulation |
Nicotinic Acetylcholine Receptors | May modulate cholinergic transmission | Relevance to cognitive function |
The unique positioning of the carboxylic acid group at the 3-position (rather than the more common 4-position) likely alters the binding profile and selectivity compared to related compounds.
Pharmacological Effects
Based on the structural features and comparison with similar bipiperidine derivatives, the compound may exhibit:
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Potential antidepressant activity through modulation of monoamine neurotransmission
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Possible neuroprotective effects via antioxidant mechanisms
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Anti-inflammatory properties through inhibition of inflammatory mediators
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Central nervous system activity due to blood-brain barrier penetration
The precise pharmacological profile would depend on the compound's specific receptor binding affinities and pharmacokinetic properties, which would require targeted experimental evaluation.
Analytical Characterization
Spectroscopic Properties
For proper identification and quality control of 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride, various spectroscopic techniques could be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H NMR spectrum would show characteristic signals for:
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N-methyl protons (singlet, ~2.2-2.4 ppm)
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Piperidine ring protons (multiple signals between 1.5-3.5 ppm)
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Carboxylic acid proton (broad singlet, ~12 ppm)
Infrared (IR) Spectroscopy
Key absorption bands would include:
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Carboxylic acid C=O stretch (~1700-1725 cm⁻¹)
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O-H stretch (broad, ~2500-3300 cm⁻¹)
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C-N stretching vibrations (~1200-1350 cm⁻¹)
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N-H stretching of the salt form (~2700-2900 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with appropriate column selection (typically C18 reversed-phase) would allow for quantitative analysis and purity determination. Mass spectrometry could confirm the molecular weight and fragmentation pattern, providing additional structural confirmation .
Structure-Activity Relationships
Key Structural Features
The specific positioning of functional groups in 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride has significant implications for its biological activity:
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The bipiperidine scaffold provides conformational flexibility that can influence receptor binding
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The N-methyl group likely enhances CNS penetration by increasing lipophilicity
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The 3-position of the carboxylic acid group creates a distinct pharmacophore arrangement
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The salt form affects solubility and bioavailability profiles
Comparison with Related Compounds
Compound | Structural Difference | Effect on Activity |
---|---|---|
1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid HCl | Carboxylic acid at 4-position | Different spatial orientation affects receptor binding profile |
1-Methylpiperidine-4-carboxylic acid HCl | Single piperidine ring | Reduced molecular complexity, different pharmacodynamics |
[1,3'-Bipiperidine]-4-carboxamide | Different ring connection, amide group | Altered hydrogen bonding capacity and metabolic stability |
These structural variations highlight the importance of the specific molecular architecture in determining the biological activity profile of this class of compounds .
Research Applications
Medicinal Chemistry
The compound may serve as an important building block or lead structure in drug discovery efforts, particularly in:
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Central nervous system drug development
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Design of novel neurotransmitter modulators
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Creation of peptidomimetic compounds
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Development of new therapeutic agents for neurological disorders
Pharmacological Research Tools
As a research chemical, 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride could be utilized to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume